molecular formula C12H10INO B3115528 2-Benzyloxy-5-iodopyridine CAS No. 209973-99-9

2-Benzyloxy-5-iodopyridine

Cat. No.: B3115528
CAS No.: 209973-99-9
M. Wt: 311.12 g/mol
InChI Key: AUMSMXGJLCUFMV-UHFFFAOYSA-N
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Description

2-Benzyloxy-5-iodopyridine is an organic compound with the molecular formula C12H10INO. It is a derivative of pyridine, featuring a benzyloxy group at the 2-position and an iodine atom at the 5-position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various synthetic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyloxy-5-iodopyridine typically involves the reaction of 2-chloropyridine with benzyl alcohol in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions in a solvent like toluene, yielding 2-benzyloxypyridine. Subsequent iodination at the 5-position using iodine or an iodinating agent completes the synthesis .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable versions of the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, as well as employing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyloxy-5-iodopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted pyridines depending on the coupling partner used.

    Oxidation Products: Benzaldehyde derivatives.

    Reduction Products: Benzyl derivatives.

Mechanism of Action

The mechanism of action of 2-Benzyloxy-5-iodopyridine is primarily related to its ability to undergo various chemical transformations. The benzyloxy group can participate in nucleophilic substitution reactions, while the iodine atom can be involved in electrophilic substitution reactions. These properties make it a versatile intermediate in organic synthesis, enabling the formation of diverse molecular structures .

Comparison with Similar Compounds

    2-Benzyloxy-5-bromopyridine: Similar structure but with a bromine atom instead of iodine.

    2-Benzyloxy-5-chloropyridine: Contains a chlorine atom at the 5-position.

    2-Benzyloxy-5-fluoropyridine: Features a fluorine atom at the 5-position.

Uniqueness: 2-Benzyloxy-5-iodopyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated analogs. The iodine atom’s larger size and lower electronegativity compared to bromine, chlorine, and fluorine make it more reactive in certain substitution reactions, providing access to a broader range of chemical transformations .

Properties

IUPAC Name

5-iodo-2-phenylmethoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10INO/c13-11-6-7-12(14-8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMSMXGJLCUFMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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